4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid
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Overview
Description
4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is an organic compound that features a phenyl ring substituted with a methylsulfonyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid typically involves the reaction of 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents. One common method includes the following steps:
Starting Material: 4-(Methylsulfonyl)phenylacetic acid.
Reagents: Morpholine and elemental sulfur.
Reaction Conditions: The reaction mixture is refluxed at 398 K for 2 hours, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Cyclooxygenase-2 (COX-2) enzyme.
Pathways Involved: Inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: An intermediate used in the synthesis of the target compound.
4-(Methylsulfonyl)phenylboronic acid: Used in Suzuki cross-coupling reactions.
2-(4-Methylsulfonylphenyl)indole derivatives: Investigated for their antimicrobial and anti-inflammatory activities.
Uniqueness
4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methylsulfonyl group and a butanoic acid moiety makes it a versatile intermediate in organic synthesis and a potential therapeutic agent.
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIRMIGGBFNYOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345254 |
Source
|
Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-79-7 |
Source
|
Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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